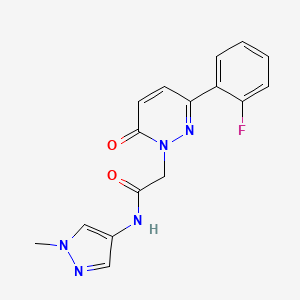
2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(2-フルオロフェニル)-6-オキソピリダジン-1(6H)-イル)-N-(1-メチル-1H-ピラゾール-4-イル)アセトアミドは、ピリダジノン誘導体のクラスに属する合成有機化合物です。
準備方法
合成経路と反応条件
2-(3-(2-フルオロフェニル)-6-オキソピリダジン-1(6H)-イル)-N-(1-メチル-1H-ピラゾール-4-イル)アセトアミドの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には以下が含まれる場合があります。
ピリダジノンコアの形成: これは、ヒドラジンやジケトンなどの適切な前駆体を含む環化反応によって実現できます。
フルオロフェニル基の導入: この手順には、求核置換反応またはパラジウム触媒カップリング反応が含まれる場合があります。
ピラゾール部分の付加: これは、ピラゾール誘導体との縮合反応によって行うことができます。
最終的なアセチル化: アセトアミド基は、無水酢酸または塩化アセチルを用いたアシル化反応によって導入できます。
工業生産方法
工業生産方法では、上記合成経路を最適化して、高収率、高純度、および費用対効果を確保する可能性があります。これには、連続フローリアクター、高度な精製技術、およびスケーラブルな反応条件の使用が含まれる場合があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にピラゾールまたはピリダジノン部分で酸化反応を起こす可能性があります。
還元: 還元反応は、ケトンをアルコールに還元するなど、官能基を変更するために使用できます。
置換: 求核置換反応または求電子置換反応は、芳香族環に置換基を導入または変更するために使用できます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン化剤、有機金属試薬。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、置換反応によりさまざまな官能基が導入される可能性があります。
科学研究の応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、さまざまな化学的修飾が可能になり、有機合成において貴重な中間体となります。
生物学
生物学的に、ピリダジノン誘導体は、酵素阻害剤、抗菌剤、および抗炎症化合物としての可能性について研究されています。2-(3-(2-フルオロフェニル)-6-オキソピリダジン-1(6H)-イル)-N-(1-メチル-1H-ピラゾール-4-イル)アセトアミドの具体的な生物学的活性については、さらなる調査が必要です。
医学
医薬品化学では、この化合物は、その潜在的な治療的用途について探求されています。その構造は、さまざまな生物学的標的と相互作用する可能性を示唆しており、創薬の候補となります。
産業
産業的には、この化合物は、新しい材料、農薬、または医薬品開発に使用できます。その多様な反応性と潜在的な生物学的活性により、さまざまな用途に適した汎用性の高い化合物となっています。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, pyridazinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The specific biological activities of 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide would require further investigation.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its diverse reactivity and potential biological activities make it a versatile compound for various applications.
作用機序
2-(3-(2-フルオロフェニル)-6-オキソピリダジン-1(6H)-イル)-N-(1-メチル-1H-ピラゾール-4-イル)アセトアミドの作用機序は、その分子標的との特定の相互作用によって異なります。潜在的なメカニズムには以下が含まれる可能性があります。
酵素阻害: 酵素の活性部位に結合し、その活性を阻害します。
受容体モジュレーション: 細胞受容体と相互作用して、シグナル伝達経路を調節します。
DNAインターカレーション: DNA鎖に挿入され、転写と複製プロセスに影響を与えます。
類似の化合物との比較
類似の化合物
- 2-(3-(2-クロロフェニル)-6-オキソピリダジン-1(6H)-イル)-N-(1-メチル-1H-ピラゾール-4-イル)アセトアミド
- 2-(3-(2-ブロモフェニル)-6-オキソピリダジン-1(6H)-イル)-N-(1-メチル-1H-ピラゾール-4-イル)アセトアミド
- 2-(3-(2-メチルフェニル)-6-オキソピリダジン-1(6H)-イル)-N-(1-メチル-1H-ピラゾール-4-イル)アセトアミド
独自性
2-(3-(2-フルオロフェニル)-6-オキソピリダジン-1(6H)-イル)-N-(1-メチル-1H-ピラゾール-4-イル)アセトアミドの独自性は、フルオロフェニル基の存在にあります。これは、その化学反応性と生物学的活性に大きく影響を与える可能性があります。フッ素原子は、化合物の代謝安定性とバイオアベイラビリティを高めることが知られており、この化合物は、その用途においてより効果的である可能性があります。
類似化合物との比較
Similar Compounds
- 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
- 2-(3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
- 2-(3-(2-methylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
Uniqueness
The uniqueness of 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in its applications.
特性
分子式 |
C16H14FN5O2 |
|---|---|
分子量 |
327.31 g/mol |
IUPAC名 |
2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(1-methylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C16H14FN5O2/c1-21-9-11(8-18-21)19-15(23)10-22-16(24)7-6-14(20-22)12-4-2-3-5-13(12)17/h2-9H,10H2,1H3,(H,19,23) |
InChIキー |
HUVFFCFHHUEOFH-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dibenzyl-4',4',6',8'-tetramethyl-4'H-spiro[imidazolidine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12167740.png)
![methyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B12167741.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B12167743.png)
![2-[(3-ethoxypropyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12167744.png)
![ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12167748.png)
![(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-methylhex-4-enamide](/img/structure/B12167761.png)
![propan-2-yl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B12167762.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B12167772.png)
![N-cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12167775.png)
![7,8-dimethoxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12167788.png)
![N'-[(Z)-biphenyl-4-ylmethylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12167802.png)

![4-hydroxy-6-methoxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B12167817.png)

